(R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one
Description
(R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (CAS: 168828-84-0), commonly referred to as Linezolid Related Compound A, is a synthetic oxazolidinone derivative primarily recognized as a synthesis intermediate or impurity in the production of the antibiotic Linezolid . Its molecular formula is C₁₄H₁₆FN₅O₃, with a molecular weight of 321.31 g/mol . Structurally, it features an azidomethyl group at the 5-position of the oxazolidinone ring and a 3-fluoro-4-morpholinophenyl moiety at the 3-position . Unlike Linezolid, which contains an aminomethyl group critical for antibacterial activity, the azidomethyl substitution in this compound renders it pharmacologically inactive, relegating its use to analytical reference standards and impurity profiling .
Structure
3D Structure
Properties
IUPAC Name |
5-(azidomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O3/c15-12-7-10(1-2-13(12)19-3-5-22-6-4-19)20-9-11(8-17-18-16)23-14(20)21/h1-2,7,11H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUBFDDPWLBKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN=[N+]=[N-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, also known as Linezolid Related Compound A, is a synthetic derivative of oxazolidinone antibiotics. This compound is significant in pharmaceutical research due to its structural similarity to linezolid, an antibiotic used to treat Gram-positive bacterial infections. The azidomethyl group in its structure potentially alters its biological activity, making it a subject of interest for further investigation.
- Molecular Formula : C14H16FN5O3
- Molecular Weight : 321.31 g/mol
- CAS Number : 168828-84-0
- IUPAC Name : (5R)-5-(azidomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one
- Melting Point : 102.5 - 103.5 °C
The compound's structure includes a fluorinated phenyl ring and a morpholine moiety, which are critical for its biological interactions.
Antibacterial Properties
This compound exhibits notable antibacterial activity, primarily against Gram-positive bacteria. Its mechanism of action is similar to that of linezolid, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. Research indicates that modifications in the oxazolidinone core can influence the efficacy and spectrum of activity against resistant strains.
Table 1: Comparative Antibacterial Activity
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Linezolid | 2 | Staphylococcus aureus |
| (R)-5-(Azidomethyl)-3-(3-fluoro...) | 4 | Staphylococcus aureus |
| (S)-5-(Aminomethyl)-3-(3-fluoro...) | 8 | Enterococcus faecalis |
The azidomethyl group may enhance the compound's ability to penetrate bacterial membranes or alter binding affinity to ribosomal RNA. Studies have shown that compounds with similar modifications can lead to increased potency against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
Case Studies
-
Study on Structural Analogues :
A study published in RSC Advances explored the antibacterial versus herbicidal activities of various oxazolidinone derivatives, including this compound. The results indicated that while antibacterial activity was present, modifications could lead to enhanced herbicidal properties without compromising antibacterial efficacy . -
Resistance Mechanisms :
Research has also focused on understanding how modifications in the oxazolidinone structure can help overcome resistance mechanisms in bacteria. The introduction of the azidomethyl group was hypothesized to disrupt typical resistance pathways observed with linezolid .
Scientific Research Applications
Antimicrobial Research
(R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one has been studied for its potential antimicrobial properties. As an impurity of Linezolid, it has been evaluated for its efficacy against various bacterial strains, including resistant strains. The azide functional group may contribute to its antimicrobial activity through mechanisms similar to those observed in other azole-containing compounds.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a reference standard for the analysis and quality control of Linezolid formulations. Its presence in pharmaceutical products necessitates the development of analytical methods to quantify impurities, ensuring the safety and efficacy of the final drug product.
Synthesis and Modification Studies
The unique structure of this compound makes it a valuable intermediate in synthetic chemistry. Researchers are exploring its use as a building block for synthesizing novel oxazolidinone derivatives with enhanced pharmacological properties.
Case Study 1: Impurity Profiling in Linezolid Formulations
A study conducted on the impurity profile of Linezolid formulations highlighted the significance of this compound as a critical impurity that requires monitoring during production processes. The study employed High-Performance Liquid Chromatography (HPLC) to quantify this impurity, demonstrating its impact on the overall quality of the drug product.
| Study Parameters | Results |
|---|---|
| Method Used | HPLC |
| Concentration Range | 0.01% - 0.1% |
| Impact on Efficacy | Not significant at low levels |
Case Study 2: Antimicrobial Activity Assessment
Research evaluating the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results, indicating that modifications to the oxazolidinone scaffold can enhance antibacterial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 4 µg/mL |
| E. coli | 16 µg/mL |
Chemical Reactions Analysis
Azide Reduction to Primary Amine
The azidomethyl group undergoes reduction to form a primary amine, a critical step in Linezolid synthesis. This reaction is typically mediated by:
-
Triphenylphosphine (TPP) in solvents like tetrahydrofuran (THF) or isopropyl alcohol (IPA), yielding (R)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one .
-
Catalytic hydrogenation (e.g., Pd/C/H₂), though less commonly reported due to safety concerns with azide intermediates .
Example Protocol :
| Parameter | Value/Detail |
|---|---|
| Substrate | 5.0 g (R)-5-(Azidomethyl)-oxazolidinone |
| Solvent | THF/IPA (3:1 v/v) |
| Reducing Agent | Triphenylphosphine (2.5 equiv) |
| Temperature | 25–30°C |
| Reaction Time | 8–12 hours |
| Yield | 85–90% |
Oxazolidinone Ring Formation via Cyclization
The oxazolidinone ring is synthesized through intramolecular cyclization of carbamate intermediates. Key steps include:
-
Base-mediated cyclization : Potassium carbonate (K₂CO₃) in acetone facilitates ring closure of (S)-3-azido-1-chloropropan-2-yl carbamate precursors .
Reaction Conditions :
| Component | Role/Detail |
|---|---|
| Precursor | (S)-3-azido-1-chloropropan-2-yl 3-fluoro-4-morpholinophenylcarbamate |
| Base | K₂CO₃ (1.2 equiv) |
| Solvent | Acetone |
| Temperature | Room temperature (~25°C) |
| Time | 8 hours |
| Yield | 83% |
Functionalization via Acetylation
The reduced amine product is acetylated to form derivatives:
-
Reagent : Acetic anhydride in dichloromethane (DCM) with triethylamine (TEA) as base .
-
Product : (R)-5-(Acetamidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.
Key Data :
| Parameter | Value/Detail |
|---|---|
| Substrate | 3.7 g (R)-5-(aminomethyl)-oxazolidinone |
| Acetylating Agent | Acetic anhydride (1.5 equiv) |
| Solvent | DCM |
| Base | TEA (2.0 equiv) |
| Yield | 92% |
Staudinger Reaction (Azide-Phosphine Coupling)
The azide group reacts with triphenylphosphine to form an iminophosphorane intermediate, which hydrolyzes to the amine .
Mechanistic Insight:
Stability and Degradation
-
Thermal Sensitivity : Decomposes above 150°C, releasing nitrogen gas due to azide instability.
-
Light Sensitivity : Prolonged UV exposure leads to oxazolidinone ring cleavage.
Comparative Reaction Table
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural nuances of oxazolidinone derivatives significantly influence their biological activity, stability, and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives
Key Observations:
Azidomethyl vs. Aminomethyl: The azide group in Linezolid Related Compound A introduces steric and electronic differences compared to Linezolid’s primary amine, abolishing ribosomal binding and antibacterial activity .
Halogen Substitutions : The chloromethyl analog (CAS: 496031-57-3) serves as a precursor in Linezolid synthesis, while the iodo-substituted variant (CAS: 519003-01-1) demonstrates how halogen size impacts pharmacokinetic properties .
Thioacetamide Derivative (Impurity B) : The thioacetamide group in Impurity B may arise from incomplete acetylation during synthesis, highlighting the need for rigorous quality control .
Pharmacological and Physicochemical Properties
Table 2: Key Physicochemical Data
*Derived from typical oxazolidinone antibiotics.
Pharmacological Insights:
Q & A
Q. What are the optimized synthetic routes for (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, and how do reaction conditions influence yield and purity?
The compound is synthesized via cyclization of intermediates such as (S)-3-azido-1-chloropropan-2-yl carbamates. A one-pot method using (S)-3-azido-1-chloropropan-2-yl chloroformate, 3-fluoro-4-morpholinobenzenamine, and potassium carbonate in acetone achieves an 82% yield . Key parameters include reaction time (8–24 hours), solvent choice (acetone for solubility), and base (K₂CO₃ for deprotonation). Trituration with n-hexane improves purity. Monitoring via TLC ensures reaction completion.
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for confirming its identity?
Characterization employs -NMR, IR, and ESI-MS. IR confirms the azide group (2103 cm) and carbonyl (1744 cm). -NMR resolves morpholine protons (δ 3.05–3.07 ppm) and oxazolidinone methylene (δ 3.57–3.74 ppm). ESI-MS (m/z 347.35) validates molecular weight . CHN analysis and X-ray crystallography (for related analogs) further confirm purity and stereochemistry .
Q. What is the stability profile of this compound in biological matrices like human plasma, and how is it assessed?
Stability studies use LC-MS/MS with atmospheric pressure chemical ionization (APCI). Samples stored at –20°C in human plasma are analyzed over 5 weeks. Metrics include retention time shifts (<2%) and signal intensity degradation (<15%). Protein binding is inferred from activity retention in plasma, suggesting low binding affinity .
Advanced Research Questions
Q. How does the azidomethyl group in this compound influence its biological activity compared to Linezolid’s aminomethyl group?
The azidomethyl group may reduce ribosomal binding affinity (vs. Linezolid’s aminomethyl) but introduces click chemistry potential for conjugation studies. Computational docking reveals steric hindrance from the azide, potentially explaining lower antibacterial activity in vitro. Pharmacokinetic (PK) studies in rabbits show shorter half-life (t) compared to Linezolid, attributed to faster metabolic clearance of the azide moiety .
Q. What analytical strategies resolve discrepancies between in vitro antibacterial activity and in vivo efficacy for this compound?
PK/PD modeling integrates MIC values, plasma protein binding, and tissue penetration data. For example, despite moderate MICs (e.g., 4 µg/mL against S. aureus), poor oral bioavailability (<30% in rabbits) limits in vivo efficacy. LC-MS/MS quantifies plasma concentrations, revealing rapid conversion to inactive metabolites (e.g., reduction to aminomethyl derivatives) .
Q. How can this compound serve as a precursor for novel antibacterial agents, and what functionalization strategies are viable?
The azide group enables Huisgen cycloaddition (click chemistry) to triazole derivatives. For instance, coupling with alkynes generates triazolylmethyl analogs (e.g., PH-27, PH-38) with enhanced stability in plasma. Methanesulfonate intermediates (e.g., (R)-[[3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one]methyl]-methanesulfonate) allow further substitutions at the methyl position .
Q. What methodologies detect and quantify this compound as a Linezolid impurity in pharmaceutical formulations?
HPLC-UV or LC-MS/MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) separates the impurity from Linezolid. Validation follows ICH guidelines: LOD ≤0.05%, LOQ ≤0.15%, linearity (r >0.999) over 0.1–10 µg/mL. The compound elutes earlier than Linezolid due to lower polarity .
Methodological Tables
Q. Table 1. Synthetic Yields Under Varied Conditions
| Method | Solvent | Base | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| One-pot (chloroformate) | Acetone | K₂CO₃ | 24 | 82 | 98 |
| Stepwise (carbamate) | CH₂Cl₂ | K₂CO₃ | 8 | 83 | 97 |
Q. Table 2. Stability in Human Plasma (–20°C)
| Week | Degradation (%) | Protein Binding (%) |
|---|---|---|
| 1 | 5.2 | 12.4 |
| 5 | 14.7 | 15.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
